molecular formula C17H20O3S B288796 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate

2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate

Cat. No. B288796
M. Wt: 304.4 g/mol
InChI Key: WERWKAVESLBABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate (DMTBS) is a sulfonate compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DMTBS has been used in various scientific applications, including as a reagent in organic synthesis, a fluorescent probe, and a photoreactive agent.

Mechanism of Action

2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate acts as a sulfonating agent, which can modify proteins and other biomolecules by adding a sulfonate group. The sulfonate group can alter the charge and hydrophobicity of the molecule, which can affect its function and interaction with other molecules. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can also act as a photoreactive agent, which can crosslink proteins and create covalent bonds between them.
Biochemical and Physiological Effects:
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been shown to have minimal toxicity and does not have any known drug side effects. In vitro studies have shown that 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can modify proteins and other biomolecules, which can affect their function and interaction with other molecules. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has also been shown to have fluorescent properties, which can be used to study protein-ligand interactions and enzyme activity.

Advantages and Limitations for Lab Experiments

2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has several advantages for lab experiments, including its stability and ease of use. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate is also relatively inexpensive compared to other reagents and probes. However, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has some limitations, including its limited solubility in water and its potential to modify multiple sites on a protein, which can complicate data interpretation.

Future Directions

There are several future directions for 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate research. One direction is to explore its potential as a photoreactive agent for studying protein-protein interactions and protein structure. Another direction is to investigate its potential as a fluorescent probe for studying enzyme activity and protein-ligand interactions. Additionally, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can be used as a protecting group for alcohols and amines, which can be explored in organic synthesis. Overall, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has potential for a wide range of scientific applications and warrants further research.

Synthesis Methods

2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can be synthesized by reacting 2,4-dimethylphenol with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate as a white crystalline solid with a high purity.

Scientific Research Applications

2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been used in various scientific applications, including as a reagent in organic synthesis, a fluorescent probe, and a photoreactive agent. In organic synthesis, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been used as a protecting group for alcohols and amines due to its stability and ease of removal. As a fluorescent probe, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been used to study protein-ligand interactions and enzyme activity. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can also be used as a photoreactive agent to crosslink proteins and study protein-protein interactions.

properties

Product Name

2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate

Molecular Formula

C17H20O3S

Molecular Weight

304.4 g/mol

IUPAC Name

(2,4-dimethylphenyl) 2,4,5-trimethylbenzenesulfonate

InChI

InChI=1S/C17H20O3S/c1-11-6-7-16(14(4)8-11)20-21(18,19)17-10-13(3)12(2)9-15(17)5/h6-10H,1-5H3

InChI Key

WERWKAVESLBABP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C

Origin of Product

United States

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